Cas no 2455-14-3 (Tetra-tert-butyldiphenoquinone)

2455-14-3 structure
Nom du produit:Tetra-tert-butyldiphenoquinone
Numéro CAS:2455-14-3
Le MF:C28H40O2
Mégawatts:408.616008758545
MDL:MFCD00051798
CID:42999
PubChem ID:87577263
Tetra-tert-butyldiphenoquinone Propriétés chimiques et physiques
Nom et identifiant
-
- 3,3',5,5'-Tetra-tert-butyldiphenoquinone
- 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone
- 2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
- 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione
- Tetra-tert-butyldiphenoquinone
- [Bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione,3,3',5,5'-tetra-tert-butyl
- 3,3',5,
- 3,3',5,5'-tetra(tert-butyl)-[1,1'-bi-(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione
- 3,3',5,5'-tetra-tert-butyl-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione
- 3,3′,5,5′-Tetra-tert-butyldiphenoquinone
- Probucol Related Compound A
- 3,3′,5,5′-Tetra-tert-butyl-4,4‘-diphenoquinone
- 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone
- 3,3,5,5-Tetra-Tert-Butyldiphenoquinone
- [Bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione, 3,3',5,5'-tetra-tert-butyl-
- 2,2',6,6'-Tetra-tert-butyldiphenylquinone
- GQIGHOCYKUBBOE-UHFFFAOYSA-N
- 4M92Z38Q9A
- 2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-die
- 3,3',5,5'-tetra-t-butyldiphenoquinone
- NSC14478
- 3,3 inverted exclamation mark ,5,5 inverted exclamation mark -Tetra-tert-butyl-4,4 inverted exclamation mark -diphenoquinone
- 2455-14-3
- AE-848/00213056
- DIPHENOQUINONE, 3,3',5,5'-TETRA-TERT-BUTYL-
- 2,6,6'-Tetra-tert-butyldiphenylquinone
- 2,5-Cyclohexadien-1-one, 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-
- CS-0088244
- DTXSID10179291
- 4,4'-bis[2,6-ditert-butyl-1-oxo-2,5-cyclohexadien-4-ylidene]
- [Bi-2,4'-dione, 3,3',5,5'-tetra-tert-butyl-
- NSC 14478
- 3,3',5,5',-tetra-tert-butyl-diphenoquinone
- MFCD00051798
- AS-17374
- NSC 652596
- UNII-4M92Z38Q9A
- AC-18172
- T1503
- 2, 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-
- SCHEMBL359232
- AKOS015964366
- W-107304
- 2,5-Cyclohexadien-1-one, 4-(3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-bis(1,1-dimethylethyl)-
- FT-0614011
- Q27260087
- 2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxo-cyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one;3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione
- AMY38642
- NS00027688
- NSC-14478
- BCP30611
- 2,2',6,6'-Tetra-tert-butylbiphenylquinone
- 3,5,3',5'-TETRA-TERT-BUTYLDIPHENOQUINONE
- SY049823
- 3,3',5,5'-tetra-tert-butyl-diphenoquinone
- 2,2',6,6'-Tetra-tert-butyldiphenoquinone
- (Bi-2,5-cyclohexadien-1-ylidene)-4,4'-dione, 3,3',5,5'-tetra-tert-butyl-
- 2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxo-cyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
- A817361
- EINECS 219-527-4
- 3,5,5'-Tetra-tert-butyldiphenoquinone
- 2,2',6,6'-Tetra-t-butyldiphenylquinone
- 3,3',5,5'-tetrabutyl-4,4'-biphenylquinone
- 3,3a(2),5,5a(2)-Tetra-tert-butyl-4,4a(2)-diphenoquinone
- 2,6-Bis(1,1-dimethylethyl)-4-3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexa-dien-1-ylidene-2,5-cyclohexadien-1-one
- CHEBI:230271
-
- MDL: MFCD00051798
- Piscine à noyau: 1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3
- La clé Inchi: GQIGHOCYKUBBOE-UHFFFAOYSA-N
- Sourire: O=C1C(=C([H])/C(/C([H])=C1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=C1\C([H])=C(C(C(=C\1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1916759
Propriétés calculées
- Qualité précise: 408.30300
- Masse isotopique unique: 408.303
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 4
- Complexité: 779
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 34.1
- Charge de surface: 0
- Le xlogp3: 7.9
Propriétés expérimentales
- Couleur / forme: Cristal Violet
- Dense: 1.024 g/cm3
- Point de fusion: 242-246°C
- Point d'ébullition: 492.6°C at 760 mmHg
- Point d'éclair: 182.4 °C
- Indice de réfraction: 1.536
- Le PSA: 34.14000
- Le LogP: 7.33840
- Solubilité: Insoluble
Tetra-tert-butyldiphenoquinone Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Instructions de sécurité: S22-S24/25
- Conditions de stockage:Sealed in dry,Room Temperature
- Durée de la sécurité:S22;S24/25
Tetra-tert-butyldiphenoquinone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1042456-500g |
2,5-Cyclohexadien-1-one, 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)- |
2455-14-3 | 97% | 500g |
$435 | 2023-09-04 | |
TRC | T289225-2g |
Tetra-tert-butyldiphenoquinone |
2455-14-3 | 2g |
$224.00 | 2023-05-17 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1503-1G |
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone |
2455-14-3 | >98.0%(HPLC) | 1g |
¥140.00 | 2024-04-17 | |
TRC | T289225-50mg |
Tetra-tert-butyldiphenoquinone |
2455-14-3 | 50mg |
$ 52.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D915348-25g |
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone |
2455-14-3 | 97% | 25g |
$115 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T830485-25g |
3,3',5,5'-Tetra-tert-butyldiphenoquinone |
2455-14-3 | 97% | 25g |
1,177.00 | 2021-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1158884-5g |
3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione |
2455-14-3 | 97% | 5g |
¥36.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-NT495-5g |
Tetra-tert-butyldiphenoquinone |
2455-14-3 | 97%(NMR) | 5g |
¥81.7 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-NT495-1g |
Tetra-tert-butyldiphenoquinone |
2455-14-3 | 97%(NMR) | 1g |
¥35.6 | 2023-09-01 | |
1PlusChem | 1P002OZ6-1g |
2,5-Cyclohexadien-1-one, 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)- |
2455-14-3 | 98% | 1g |
$4.00 | 2025-02-19 |
Tetra-tert-butyldiphenoquinone Littérature connexe
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
2455-14-3 (Tetra-tert-butyldiphenoquinone) Produits connexes
- 2460-77-7(2,5-Di-tert-butyl-1,4-benzoquinone)
- 3602-55-9(2-tert-Butyl-1,4-benzoquinone)
- 2607-52-5(2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED)
- 514-78-3(canthaxanthin)
- 719-22-2(2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione)
- 23726-93-4(1-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one)
- 23696-85-7(Damascenone)
- 432-68-8(Echinenone (Technical Grade))
- 892289-95-1(tert-butyl 2-phenyl-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate)
- 1420793-08-3(2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:2455-14-3)Tetra-tert-butyldiphenoquinone

Pureté:99%
Quantité:500g
Prix ($):496.0